N-{3-[ethyl(3-methylphenyl)amino]propyl}-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide
CAS No.: 1189925-42-5
Cat. No.: VC4531552
Molecular Formula: C24H27N5O2
Molecular Weight: 417.513
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1189925-42-5 |
|---|---|
| Molecular Formula | C24H27N5O2 |
| Molecular Weight | 417.513 |
| IUPAC Name | N-[3-(N-ethyl-3-methylanilino)propyl]-2-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide |
| Standard InChI | InChI=1S/C24H27N5O2/c1-3-28(18-9-6-8-17(2)14-18)13-7-12-25-21(30)15-29-16-26-22-19-10-4-5-11-20(19)27-23(22)24(29)31/h4-6,8-11,14,16,27H,3,7,12-13,15H2,1-2H3,(H,25,30) |
| Standard InChI Key | QKVATSHWSHEBQE-UHFFFAOYSA-N |
| SMILES | CCN(CCCNC(=O)CN1C=NC2=C(C1=O)NC3=CC=CC=C32)C4=CC=CC(=C4)C |
Introduction
N-{3-[ethyl(3-methylphenyl)amino]propyl}-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide is a complex organic compound with significant potential in pharmaceutical applications. It combines elements of pyrimidine and indole, known for their diverse biological activities, including anticancer and antimicrobial effects. The compound's molecular formula is C29H36N8O4S2, indicating a substantial molecular weight and complexity.
Synthesis and Chemical Reactions
The synthesis of N-{3-[ethyl(3-methylphenyl)amino]propyl}-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide involves multi-step reactions requiring careful control of conditions like temperature, solvent choice, and reaction time to ensure high yields and purity. Various reagents, including bases (e.g., sodium hydride) and acids (e.g., acetic anhydride), are used in these reactions.
Table 2: Potential Applications and Research Status
| Application | Status |
|---|---|
| Pharmaceutical Use | Potential therapeutic properties under investigation |
| Mechanism of Action | Interaction with biological targets, further research needed |
| Synthesis Complexity | Multi-step reactions requiring precise conditions |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume